molecular formula C6H5BrFNO2S B1273049 4-Bromo-2-fluorobenzenesulfonamide CAS No. 214210-30-7

4-Bromo-2-fluorobenzenesulfonamide

Cat. No. B1273049
Key on ui cas rn: 214210-30-7
M. Wt: 254.08 g/mol
InChI Key: ZCPVDHZKGQQHDS-UHFFFAOYSA-N
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Patent
US07928264B2

Procedure details

To an ammonium hydroxide (28%, 80 ml) was added a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (10 g) in dichloromethane (80 ml) dropwise for 1 hour at approximately 0° C. The reaction mixture was stirred vigorously for an additional 2 hours at the same temperature. The phases were separated. The aqueous phase was washed with dichloromethane. The combined organic extracts were washed with brine, dried over sodium sulfate and evaporated to give 4-bromo-2-fluorobenzenesulfonamide (8.0 g).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[C:6]([F:14])[CH:5]=1>ClCCl>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:2])(=[O:12])=[O:11])=[C:6]([F:14])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for an additional 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
The aqueous phase was washed with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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